N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29-12-4-7-22-18-23(10-11-25(22)29)26(30-13-15-32-16-14-30)19-28-27(31)24-9-8-20-5-2-3-6-21(20)17-24/h2-3,5-6,8-11,17-18,26H,4,7,12-16,19H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVAUHQYASWDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4C=C3)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound features a complex structure that includes:
- A naphthalene backbone
- A carboxamide functional group
- A tetrahydroquinoline moiety
- A morpholine group
This unique combination of structural elements may contribute to its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthalene derivatives, including those similar to our compound. For instance, a study evaluated various naphthalene-2-carboxamide derivatives against mycobacterial strains, revealing significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb). The most active compounds displayed minimum inhibitory concentration (MIC) values comparable to established anti-TB drugs like ethambutol .
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| Ethambutol | 4.89 | M. tb |
| Compound 13c | 6.55 | M. tb |
| Compound 13d | 7.11 | M. tb |
| Compound 8i | 9.97 | M. tb |
Anticancer Activity
The anticancer potential of tetrahydroquinoline derivatives has also been explored. In one study, several derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Notably, certain compounds exhibited IC50 values significantly lower than that of Doxorubicin, a common chemotherapeutic agent .
Table 2: Anticancer Activity (IC50 Values)
| Compound | IC50 (μg/mL) | Comparison Drug | Comparison IC50 (μg/mL) |
|---|---|---|---|
| Compound 32 | 2.5 | Doxorubicin | 37.5 |
| Compound 25 | 3.0 | Doxorubicin | 37.5 |
| Compound 41 | 5.0 | Doxorubicin | 37.5 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Studies indicate that modifications in the naphthalene and tetrahydroquinoline moieties can significantly affect solubility and potency against target pathogens . For example:
- Increasing lipophilicity does not always correlate with increased activity.
- Certain substitutions can enhance solubility without compromising efficacy.
Case Study 1: Naphthalene Derivatives Against M. tuberculosis
In a comprehensive evaluation, several naphthalene derivatives were tested against multiple strains of M. tuberculosis. The findings indicated that specific structural modifications led to enhanced activity against both drug-sensitive and resistant strains .
Case Study 2: Antitumor Efficacy of Tetrahydroquinoline Derivatives
Another study focused on tetrahydroquinoline derivatives, assessing their cytotoxicity in vitro across various cancer cell lines. The results demonstrated that certain modifications could yield compounds with superior efficacy compared to traditional chemotherapeutics like Doxorubicin .
Scientific Research Applications
Antioxidant Activity
The compound has been studied for its role as a Keap1–Nrf2 inhibitor, which is crucial in the cellular response to oxidative stress. By inhibiting the interaction between Keap1 and Nrf2, the compound promotes the translocation of Nrf2 into the nucleus, leading to increased expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) . This mechanism suggests potential applications in treating conditions characterized by oxidative stress, such as acute lung injury and cerebral ischemia.
Antimycobacterial Properties
Research indicates that derivatives of naphthalene-2-carboxamides exhibit significant antimycobacterial activity. For instance, compounds similar to N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]naphthalene-2-carboxamide have shown effectiveness against Mycobacterium tuberculosis and other mycobacterial species . The structure-activity relationship (SAR) studies highlight that modifications can enhance their efficacy against these pathogens.
Keap1–Nrf2 Pathway Modulation
The compound’s ability to modulate the Keap1–Nrf2 signaling pathway is pivotal for its antioxidant effects. Under normal conditions, Keap1 targets Nrf2 for degradation; however, upon treatment with this compound, Nrf2 is stabilized and accumulates in the nucleus, where it activates the transcription of protective genes . This mechanism underlines its potential as a therapeutic agent in oxidative stress-related diseases.
Inhibition of Photosynthetic Electron Transport
In studies involving substituted naphthalene derivatives, it was found that certain compounds can inhibit photosynthetic electron transport (PET) in chloroplasts . While this application may not directly relate to human health, it demonstrates the compound's versatility and potential utility in agricultural or environmental contexts.
Acute Lung Injury Model
In a mouse model of acute lung injury (ALI), treatment with a related naphthalene derivative demonstrated significant protective effects by enhancing Nrf2 translocation and increasing levels of antioxidant enzymes . These findings support further investigation into the compound's therapeutic potential for respiratory diseases.
Tuberculosis Treatment
A series of studies have documented the efficacy of naphthalene-based compounds against various strains of Mycobacterium tuberculosis. For example, compounds exhibiting high activity against M. tuberculosis were identified through in vitro assays comparing their effectiveness to standard treatments like isoniazid . This highlights their potential as novel antitubercular agents.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Amine Substituent Variations
The choice of amine substituent significantly impacts solubility, steric bulk, and target affinity:
- Morpholine vs. Pyrrolidine/Piperidine: Morpholine’s oxygen atom improves solubility compared to piperidine’s all-carbon ring, as seen in the aqueous stability of (S)-35 dihydrochloride salts .
- Dimethylamino Substituents: Compounds like ’s derivative show reduced polarity, favoring blood-brain barrier penetration but risking metabolic instability .
Terminal Group Modifications
The terminal group dictates hydrogen-bonding capacity and target selectivity:
- Carboxamide vs. Carboximidamide : Thiophene-2-carboximidamide in (S)-35 introduces a basic amidine group (pKa ~8–10), which may enhance solubility at physiological pH compared to the neutral carboxamide .
- Ethanediamide Derivatives : and compounds feature ethanediamide linkers, which can form intramolecular hydrogen bonds, stabilizing specific conformations .
Stereochemical Considerations
Chiral separation of enantiomers (e.g., (S)-35 and (R)-35) reveals stereospecific effects:
- (S)-35 : [α]²⁵D = -18.0°, 99.86% enantiomeric excess (ee).
- Enantiomers often exhibit divergent pharmacokinetic or activity profiles, underscoring the importance of asymmetric synthesis or chiral resolution in optimizing therapeutic candidates .
Preparation Methods
Synthesis of Naphthalene-2-Carboxylic Acid Precursor
The naphthalene-2-carboxamide group is derived from naphthalene-2-carboxylic acid, which is synthesized via oxidation of alkyl-substituted tetrahydronaphthalenes. A patent by details the oxidation of 2-methyltetrahydronaphthalene using nitrogen dioxide (NO₂) and selenium dioxide (SeO₂) in trichlorobenzene at 190–203°C. This method achieves simultaneous dehydrogenation of the saturated ring and oxidation of the methyl group to a carboxylic acid with minimal side products .
Reaction Conditions for Naphthalene-2-Carboxylic Acid Synthesis
| Parameter | Value/Description |
|---|---|
| Substrate | 2-Methyltetrahydronaphthalene |
| Oxidizing Agent | NO₂ gas |
| Catalyst | SeO₂ (3–10 wt% relative to substrate) |
| Solvent | Trichlorobenzene |
| Temperature | 190–203°C |
| Yield | 70–85% (isolated) |
The resulting naphthalene-2-carboxylic acid is purified via filtration and recrystallization from benzene .
Preparation of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Amine
The tetrahydroquinoline moiety is synthesized through cyclization and reductive amination. Science.gov documents a method for spirocyclic piperidine-azetidine systems, where nitrile lithiation/alkylation forms the tetrahydroquinoline core . For 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine:
-
Cyclization : 6-Nitro-1-methyl-3,4-dihydroquinoline is reduced using hydrogen gas and palladium on carbon (Pd/C) in ethanol.
-
Reductive Amination : The resulting amine is protected with a tert-butoxycarbonyl (Boc) group, followed by deprotection under acidic conditions .
Key Analytical Data for 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂ |
| Melting Point | 98–100°C |
| ¹H NMR (CDCl₃) | δ 6.85 (d, 1H), 3.20 (m, 2H), 2.45 (s, 3H) |
Construction of the Ethyl Bridge with Morpholine
The ethyl bridge bearing morpholine and tetrahydroquinoline groups is assembled via a Mannich reaction or nucleophilic substitution. A patent on cystic fibrosis transmembrane modulators describes alkylation of secondary amines with morpholine using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. For this compound:
-
Mannich Reaction : 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine reacts with formaldehyde and morpholine in acetic acid to form 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylamine .
-
Purification : The crude product is isolated via column chromatography (silica gel, ethyl acetate/methanol 9:1) .
Optimized Conditions for Ethyl Bridge Formation
| Parameter | Value/Description |
|---|---|
| Reactants | 1-Methyltetrahydroquinolin-6-amine, morpholine, formaldehyde |
| Solvent | Acetic acid |
| Temperature | 60°C (12 hours) |
| Yield | 65–72% |
Amide Coupling to Assemble the Final Compound
The naphthalene-2-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and coupled to 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylamine. A method from ChemDiv for similar ethanediamides employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–25°C.
Amide Coupling Protocol
-
Activation : Naphthalene-2-carboxylic acid (1 equiv) is treated with SOCl₂ (1.2 equiv) in DCM for 2 hours.
-
Coupling : The acid chloride is added dropwise to the amine (1.1 equiv) and triethylamine (2 equiv) in DCM.
-
Workup : The mixture is washed with NaHCO₃ and brine, then purified via recrystallization .
Characterization Data for Final Product
| Property | Value |
|---|---|
| Molecular Weight | 457.56 g/mol |
| HPLC Purity | >98% |
| ¹³C NMR (DMSO-d6) | δ 167.8 (C=O), 135.2–125.4 (naphthalene) |
Scalability and Industrial Considerations
Large-scale production requires optimizing solvent recovery and catalyst reuse. The selenium catalyst in the oxidation step is recovered via filtration, while morpholine is recycled by distillation . Environmental assessments recommend replacing trichlorobenzene with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves coupling naphthalene-2-carboxamide derivatives with morpholine- and tetrahydroquinoline-containing intermediates under anhydrous conditions. Key steps include:
- Amide bond formation : Use coupling reagents like EDC/HOBt or DCC to minimize side reactions.
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .
- Anhydrous control : Employ inert atmospheres (N₂/Ar) and dried solvents to prevent hydrolysis of sensitive intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural features?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation, particularly for the morpholine and tetrahydroquinoline moieties .
- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯N/S interactions) and π-π stacking (center-to-center distances ~3.6 Å), critical for understanding solid-state interactions .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling and AI-driven approaches predict biological activity or optimize synthesis?
- Reaction path search : Quantum chemical calculations (e.g., DFT) identify transition states and energetically favorable pathways .
- AI-driven optimization : Machine learning models trained on reaction databases predict optimal conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize compounds for in vitro testing .
Q. What strategies resolve contradictions in experimental data on biological interactions or physicochemical properties?
- Cross-validation : Combine orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) to confirm results .
- Data triangulation : Replicate experiments under varying conditions (pH, temperature) and compare with computational predictions .
- Crystallographic validation : Use X-ray structures to resolve ambiguities in stereochemistry or conformation .
Q. How can the compound’s potential as a fluorescent probe or in molecular recognition be systematically evaluated?
- Photophysical assays : Measure fluorescence quantum yield and Stokes shift in solvents of varying polarity .
- Binding studies : Titration experiments (e.g., UV-Vis or fluorescence quenching) to quantify host-guest interactions with biomolecules .
- Cellular imaging : Confocal microscopy to assess probe localization and stability in live cells .
Q. What methodologies study interactions with biological targets like enzymes or receptors?
- In vitro assays : Enzyme inhibition assays (e.g., IC₅₀ determination) and radioligand binding studies for receptor affinity .
- Structural biology : Cryo-EM or X-ray crystallography to visualize binding modes .
- Metabolic profiling : LC-MS/MS to track metabolite formation in hepatic microsomes .
Q. What in vitro/in vivo models are appropriate for assessing pharmacokinetic properties?
- In vitro : Caco-2 cell monolayers for permeability; microsomal stability assays (e.g., human liver microsomes) .
- In vivo : Rodent models to measure bioavailability, half-life, and tissue distribution. Use PK/PD modeling to correlate exposure with efficacy .
Data Management and Innovation
Q. How can chemical software enhance experimental design and data integrity?
- Virtual simulations : COMSOL Multiphysics for reaction optimization and flow chemistry design .
- Secure databases : Blockchain-based platforms for immutable data logging and IP protection .
- Automated workflows : AI tools like LabMate.MD for real-time experimental adjustment and error reduction .
Tables
| Key Analytical Techniques | Application | Reference |
|---|---|---|
| X-ray crystallography | Hydrogen bonding and π-π stacking analysis | |
| DFT calculations | Reaction pathway and transition state modeling | |
| High-resolution ESI-MS | Molecular weight and fragmentation validation | |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics |
| Synthetic Optimization Parameters | Methodology |
|---|---|
| Anhydrous conditions | Schlenk line techniques, molecular sieves |
| Catalytic systems | Pd-mediated cross-coupling, phase-transfer |
| Yield improvement | DoE (Design of Experiments) algorithms |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
